N-methyl-N-(4-methylpyrimidin-2-yl)glycine
CAS No.:
Cat. No.: VC17874776
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | VEESFZPFNBQNSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)N(C)CC(=O)O |
Introduction
Structural and Physicochemical Properties
N-Methyl-N-(4-methylpyrimidin-2-yl)glycine (C₈H₁₁N₃O₂) features a pyrimidine ring substituted with a methyl group at the 4-position and a glycine moiety modified by an N-methyl group. The pyrimidine ring contributes to its planar geometry and aromaticity, while the methyl groups enhance hydrophobicity. Key properties include:
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Molecular Weight: 181.19 g/mol
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Melting Point: 215–220°C (decomposition observed under thermal analysis)
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but poorly soluble in water (<1 mg/mL at 25°C).
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pKa: The glycine carboxyl group has a pKa of ~2.4, while the pyrimidine nitrogen exhibits basicity with a pKa of ~4.7.
The compound’s electronic properties are influenced by the electron-donating methyl group, which stabilizes the pyrimidine ring and alters its reactivity in substitution reactions.
Synthetic Methodologies
Nucleophilic Substitution Routes
A common synthesis involves reacting 2-chloro-4-methylpyrimidine with N-methylglycine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the displacement of chlorine by the glycine amine group. Yields typically range from 60–75%, with purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol.
Dimroth Rearrangement Approach
An alternative method employs the alkylation of 2-aminopyrimidine with chloroacetic acid derivatives, followed by a Dimroth rearrangement to avoid diketopiperazine byproducts. This route achieves higher regioselectivity but requires stringent temperature control (50–70°C) and anhydrous conditions.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | Byproduct formation |
| Dimroth Rearrangement | 70–80 | >98 | Sensitivity to moisture |
Biological Activity and Mechanisms
NMDA Receptor Antagonism
The compound acts as a competitive antagonist at the glycine-binding site of NMDA receptors, reducing calcium influx and exhibiting neuroprotective effects in vitro. Studies on rat cortical neurons demonstrated a 40% reduction in glutamate-induced cytotoxicity at 10 μM concentrations.
Kinase Inhibition Profiles
Preliminary screens against human kinase panels revealed moderate inhibition (IC₅₀ = 2–5 μM) of receptor tyrosine kinases (e.g., EGFR, VEGFR2). Molecular docking simulations suggest that the pyrimidine ring occupies the ATP-binding pocket, while the glycine moiety stabilizes interactions with catalytic residues.
Enzymatic Interactions
In metabolic pathways, the compound inhibits alanine transaminase (ALT) with an IC₅₀ of 8.3 μM, potentially modulating amino acid metabolism. This activity is structure-dependent, as removal of the 4-methyl group abolishes inhibition.
Applications in Drug Development
Neurodegenerative Disease Models
In murine models of Parkinson’s disease, oral administration (20 mg/kg/day) reduced dopaminergic neuron loss by 30% over 4 weeks. Behavioral assays showed improved motor function, supporting its potential as a disease-modifying agent.
Oncology Research
Derivatives of N-methyl-N-(4-methylpyrimidin-2-yl)glycine suppressed proliferation in triple-negative breast cancer cell lines (MDA-MB-231) via apoptosis induction. Caspase-3 activation increased 3-fold compared to controls at 48-hour exposure (50 μM).
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 45.2 | 62.3 |
| A549 (Lung) | 58.7 | 41.8 |
| HepG2 (Liver) | 67.4 | 35.6 |
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, D₂O): δ 2.35 (s, 3H, CH₃-pyrimidine), 3.12 (s, 3H, N-CH₃), 4.21 (s, 2H, CH₂-glycine).
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HRMS: Calculated for C₈H₁₁N₃O₂ [M+H]⁺: 181.0851; Found: 181.0849.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves baseline separation with a retention time of 6.8 minutes. Method validation confirmed linearity (R² = 0.999) across 1–100 μg/mL.
Industrial and Environmental Considerations
Large-scale synthesis employs continuous flow reactors to enhance yield (85–90%) and reduce solvent waste. Environmental impact assessments indicate low ecotoxicity (EC₅₀ > 100 mg/L for Daphnia magna), though biodegradation rates remain slow (t₁/₂ = 120 days in soil).
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